MPT0B098

Hypoxia HIF-1α RNA stability

Standard microtubule inhibitors lack mechanistic breadth to dissect post-transcriptional HIF-1α regulation or JAK2/STAT3 crosstalk. MPT0B098 uniquely addresses this gap: • HIF-1α mRNA destabilization via HuR inhibition-distinct from translational/protein-level effects of generic tubulin binders • JAK2/STAT3 pathway suppression through SOCS3 stability modulation-enables crosstalk studies in OSCC and STAT3-driven cancers • Broad anticancer activity (IC50 70-150 nM) including chemoresistant cells; anti-angiogenic via VEGF/HUVEC tube formation inhibition Supplied ≥98% purity with CoA; global shipping.

Molecular Formula C20H18N2O3S
Molecular Weight 366.4 g/mol
Cat. No. B612034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPT0B098
SynonymsMPT0B098
Molecular FormulaC20H18N2O3S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C(=CC=C3)C4=CC=NC=C4
InChIInChI=1S/C20H18N2O3S/c1-25-17-5-7-18(8-6-17)26(23,24)22-14-11-16-3-2-4-19(20(16)22)15-9-12-21-13-10-15/h2-10,12-13H,11,14H2,1H3
InChIKeyAGYCYVPAEQVWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MPT0B098: A Colchicine-Site Tubulin Binder with a Distinctive Dual HIF-1α and JAK2/STAT3 Inhibitory Profile for Research Procurement


MPT0B098 is an indoline-sulfonamide small molecule that acts as a potent microtubule inhibitor by binding to the colchicine-binding site of tubulin [1]. It is a member of the 7-arylindoline-1-benzenesulfonamide class of compounds [1]. It exhibits broad in vitro anticancer activity with IC50 values typically in the 70-150 nM range and has been shown to suppress tumor growth in vivo [1].

The Case for MPT0B098 over Generic Microtubule Inhibitors: A Differentiated Molecular Mechanism


Procurement of a generic microtubule inhibitor would fail to capture the unique, mechanism-based differentiation of MPT0B098. While its core antimitotic activity is shared with other colchicine-site binders, MPT0B098 is distinguished by its capacity to actively destabilize HIF-1α mRNA via inhibition of the RNA-binding protein HuR [1], and to suppress the JAK2/STAT3 signaling axis via modulation of SOCS3 stability [2]. These secondary, non-mitotic pathways are not a class-wide feature and are central to the compound's specific research applications. The evidence below provides quantifiable justification for selecting MPT0B098 over its less functionally diverse analogs.

MPT0B098 Quantitative Evidence Guide: Head-to-Head Comparisons and Differential Data for Informed Procurement


Mechanistic Differentiation: MPT0B098 Actively Destabilizes HIF-1α mRNA, Unlike Other Microtubule Inhibitors

MPT0B098 is differentiated from other microtubule inhibitors by its ability to destabilize HIF-1α mRNA. While other inhibitors (like colchicine, paclitaxel, vincristine) primarily affect HIF-1α protein translation or degradation, MPT0B098 reduces HIF-1α mRNA levels, a property not observed with these standard agents [1].

Hypoxia HIF-1α RNA stability HuR Microtubule

Functional Differentiation: MPT0B098 Suppresses JAK2/STAT3 Signaling, a Property Not Shared by All Tubulin Inhibitors

MPT0B098 suppresses the JAK2/STAT3 signaling pathway by modulating the stability of SOCS3, leading to increased ubiquitination and degradation of JAK2 and TYK2 [1]. This represents a secondary, non-mitotic pathway modulation not universally observed among colchicine-site tubulin binders. Treatment with 0.25 µM MPT0B098 for 24 hours enhanced the ubiquitination of JAK2 and TYK2 in OSCC cells [1].

JAK/STAT SOCS3 Oral Cancer Microtubule Signal Transduction

Preferential Cytotoxicity: MPT0B098 Exhibits a Favorable Selectivity Profile Between Cancer and Normal Endothelial Cells

MPT0B098 demonstrates a quantifiable window of selective cytotoxicity. The compound is highly potent against various cancer cell lines, including those resistant to other chemotherapeutics, with IC50 values ranging from 70 to 150 nM [1]. In contrast, its activity against normal human umbilical vein endothelial cells (HUVEC) is significantly reduced, with a reported IC50 of 510 nM [1]. This indicates a lower susceptibility of normal cells.

Cytotoxicity Selectivity Endothelial Cells Chemoresistance MPT0B098

Anti-Angiogenic Activity: MPT0B098 Inhibits VEGF-Induced Endothelial Cell Function

Beyond direct cytotoxicity, MPT0B098 disrupts angiogenesis, a key process for tumor growth. It effectively suppresses both VEGF-induced cell migration and capillary-like tube formation in HUVECs [1]. In vivo, treatment with MPT0B098 led to a suppression of tumor growth and a notable reduction in microvessel density within tumor specimens [1].

Angiogenesis VEGF Endothelial Cells Microtubule Anti-angiogenic

In Vivo Efficacy: MPT0B098 Suppresses Tumor Growth in Xenograft Models

The compound's in vitro potency translates to in vivo activity. In xenograft models, administration of MPT0B098 effectively suppressed the growth of established tumors [1]. This tumor growth inhibition was accompanied by a notable decrease in the microvessel density of the treated tumor specimens, confirming its anti-angiogenic effect in a living system [1].

In vivo Xenograft Tumor Growth Anticancer Microvessel Density

MPT0B098 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating Post-Transcriptional Regulation of HIF-1α in Hypoxic Tumor Models

This is the primary, high-value research scenario for MPT0B098. Its unique ability to actively destabilize HIF-1α mRNA, via HuR inhibition, directly addresses a gap in the study of post-transcriptional control of HIF-1α during hypoxia [1]. Unlike other microtubule inhibitors that only affect protein stability or translation, MPT0B098 provides a specific chemical probe to dissect mRNA-level regulation. This makes it a superior choice for experiments designed to elucidate the role of RNA-binding proteins in the hypoxic response of cancer cells.

Studying the Interplay Between Cytoskeletal Dynamics and JAK/STAT Signaling in Oral Cancer

For researchers investigating the crosstalk between microtubule integrity and pro-inflammatory/oncogenic signaling, MPT0B098 is a uniquely suited tool. Its capacity to suppress the JAK2/STAT3 pathway via SOCS3 modulation is a well-characterized, quantifiable secondary activity not found in many other tubulin inhibitors [1]. This enables specific, mechanistic studies on how microtubule disruption can feed into the JAK/STAT signaling axis in models of oral squamous cell carcinoma and potentially other STAT3-driven cancers.

Angiogenesis Inhibition and Tumor Microenvironment Studies

The compound's dual activity—direct cytotoxicity against cancer cells and anti-angiogenic effects on endothelial cells—positions it for research focusing on the tumor microenvironment [1]. The ability to simultaneously target proliferating tumor cells and disrupt VEGF-induced angiogenesis and tube formation in HUVECs makes MPT0B098 a valuable agent for studying the combined impact on tumor growth and vascularization in complex in vitro or in vivo models.

Research on Chemoresistant and Multidrug-Resistant (MDR) Cancer Models

MPT0B098's reported activity against a panel of human cancer cells, including those with a chemoresistant phenotype, indicates its utility in overcoming drug resistance [1]. As a colchicine-site binder, it may not be recognized by common efflux pumps like P-glycoprotein (P-gp). This makes it a relevant chemical probe for studying drug resistance mechanisms and evaluating alternative therapeutic strategies in cell lines that have become refractory to standard-of-care chemotherapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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